4-Fluoro-3-iodo-1-methyl-1H-indazole
Overview
Description
4-Fluoro-3-iodo-1-methyl-1H-indazole is a heterocyclic compound with the molecular formula C8H6FIN2 and a molecular weight of 276.05 g/mol . It is a derivative of indazole, a bicyclic compound consisting of a benzene ring fused to a pyrazole ring. The presence of fluorine and iodine atoms in the structure makes this compound particularly interesting for various chemical and biological applications.
Mechanism of Action
Target of Action
Indazole derivatives, which include 4-fluoro-3-iodo-1-methyl-1h-indazole, have been known to interact with various biological targets .
Mode of Action
It’s known that indazole derivatives can coordinate to metal centers (such as ir, ln, and eu) to form either heteroleptic or homoleptic triplet photosensitizers that have an efficient ligand to metal energy transfer process .
Biochemical Pathways
Indazole and its derivatives have been found to have a broad range of chemical and biological properties, indicating that they may interact with multiple biochemical pathways .
Result of Action
Indazole derivatives have been reported to show a variety of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-3-iodo-1-methyl-1H-indazole typically involves the introduction of fluorine and iodine atoms into the indazole core. One common method is the halogenation of 1-methyl-1H-indazole, followed by selective fluorination and iodination. The reaction conditions often require the use of halogenating agents such as N-iodosuccinimide (NIS) and Selectfluor under controlled temperature and solvent conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-3-iodo-1-methyl-1H-indazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The presence of halogen atoms allows for coupling reactions such as Suzuki-Miyaura and Sonogashira couplings.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 4-fluoro-3-azido-1-methyl-1H-indazole .
Scientific Research Applications
4-Fluoro-3-iodo-1-methyl-1H-indazole has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-1H-indazole: Lacks the iodine atom, making it less versatile in coupling reactions.
3-Iodo-1-methyl-1H-indazole: Lacks the fluorine atom, which may affect its lipophilicity and biological activity.
4-Fluoro-3-chloro-1-methyl-1H-indazole: Chlorine atom instead of iodine, which can influence its reactivity and applications.
Uniqueness
4-Fluoro-3-iodo-1-methyl-1H-indazole is unique due to the presence of both fluorine and iodine atoms, which confer distinct chemical and biological properties. The combination of these halogens allows for diverse chemical modifications and enhances the compound’s potential in various research fields .
Properties
IUPAC Name |
4-fluoro-3-iodo-1-methylindazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FIN2/c1-12-6-4-2-3-5(9)7(6)8(10)11-12/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJJOCBRDOMLELE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=CC=C2)F)C(=N1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FIN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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